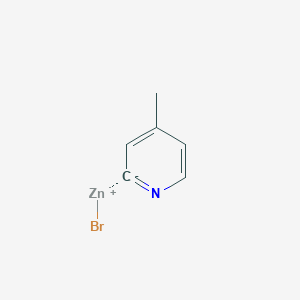

4-Methyl-2-pyridylzinc bromide

Description

Historical Development and Evolution of Organozinc Chemistry

The field of organozinc chemistry dates back to 1849, when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgdigitellinc.comresearchgate.net This discovery was a landmark in the history of chemistry, as it was the first compound to be identified with a metal-to-carbon sigma bond. researchgate.net Frankland's initial work involved heating ethyl iodide with zinc metal, a reaction that yielded a volatile and pyrophoric liquid. wikipedia.org His further investigations into methyl- and ethylzinc (B8376479) compounds laid the groundwork for the broader field of organometallic chemistry. acs.org

In the decades that followed, the synthesis and reactivity of organozinc reagents were extensively explored. acs.org Scientists like James Alfred Wanklyn and Aleksandr Mikhailovich Butlerov made significant contributions, expanding the applications of these reagents to include the synthesis of alcohols and other organic molecules. digitellinc.com However, the discovery of the more reactive Grignard reagents around the turn of the 20th century temporarily overshadowed the use of their organozinc counterparts. oup.com It was not until much later that the scientific community fully appreciated the unique advantages of organozinc compounds, particularly their lower reactivity and greater functional group tolerance. oup.com

Strategic Importance of Organozinc Halides in Transition Metal-Catalyzed Cross-Coupling

A major resurgence in the use of organozinc reagents came with the advent of transition metal-catalyzed cross-coupling reactions. The Negishi coupling, a reaction that couples organozinc compounds with organic halides in the presence of a palladium or nickel catalyst, has become a powerful tool for carbon-carbon bond formation. wikipedia.orgnumberanalytics.com This reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, offers high efficiency, selectivity, and a broad substrate scope. wikipedia.orgnumberanalytics.com

Organozinc halides are particularly well-suited for these reactions due to several key advantages:

High Reactivity: They exhibit high reactivity towards palladium and nickel catalysts, leading to efficient coupling. numberanalytics.com

Functional Group Tolerance: Compared to more reactive organometallic reagents like Grignard reagents, organozinc compounds are more tolerant of a wide range of functional groups, such as esters, nitriles, and ketones. numberanalytics.comchemistnotes.comnih.gov This chemoselectivity allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. nih.govthieme-connect.com

Mild Reaction Conditions: The Negishi coupling can often be carried out under mild conditions, which is beneficial for sensitive substrates. numberanalytics.com

The mechanism of the Negishi coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The organozinc reagent plays a crucial role in the transmetalation step, where it transfers its organic group to the metal center of the catalyst. wikipedia.org

| Reagent | Functional Group Tolerance | Reaction Conditions |

|---|---|---|

| Organozinc | High numberanalytics.com | Mild numberanalytics.com |

| Grignard | Low numberanalytics.com | Harsh numberanalytics.com |

| Organoborane | High numberanalytics.com | Mild to Moderate numberanalytics.com |

Specific Role and Contribution of Pyridylzinc Reagents in Heterocyclic Synthesis

Heterocyclic compounds containing a pyridine (B92270) ring are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.com Consequently, the development of efficient methods for the synthesis and functionalization of pyridines is of great importance. Pyridylzinc reagents, including 4-Methyl-2-pyridylzinc bromide, have proven to be invaluable in this regard.

The direct synthesis of pyridylzinc bromides can be achieved through the insertion of activated zinc into the corresponding bromopyridine. nih.gov These stable reagents can then be used in coupling reactions with a variety of electrophiles to introduce substituents at specific positions on the pyridine ring. mdpi.comnih.gov The use of pyridylzinc reagents in Negishi cross-coupling reactions provides a powerful method for constructing biaryl and other complex structures containing a pyridine moiety. researchgate.net

The functionalization of pyridines can be challenging due to the electronic nature of the ring. However, the use of organozinc reagents allows for the regioselective introduction of various alkyl and aryl groups. acs.org For instance, a BF3·OEt2-mediated addition of organozinc reagents to functionalized pyridines, followed by oxidative aromatization, provides a versatile method for preparing polyfunctional pyridines without the need for a transition-metal catalyst. acs.org

Scope and Academic Research Trajectories of this compound

The compound this compound serves as a key building block and reagent in various areas of chemical research and development. Its primary application lies in organic synthesis, where its nucleophilic character is harnessed to form new carbon-carbon and carbon-heteroatom bonds. lookchem.com This reactivity is particularly valuable in the construction of complex organic molecules, including those with pharmaceutical potential. lookchem.com

In academic research, this compound is utilized as a tool to explore novel reaction pathways and mechanisms, thereby advancing the fundamental understanding of organic chemistry. lookchem.com For example, research has demonstrated the utility of 2-pyridylzinc reagents as alternatives to less stable or reliable 2-pyridylboron reagents in Negishi cross-coupling reactions. organic-chemistry.org Furthermore, studies have been conducted to develop efficient protocols for the cross-coupling of 2-pyridylzinc bromide with functionalized aryl halides, highlighting the synthetic value of organozinc reagents for sensitive heterocyclic nucleophiles on both academic and commercial scales. researchgate.net The development of methods for the direct preparation of 4-pyridylzinc bromides from the corresponding bromopyridines and their subsequent application in coupling reactions with various electrophiles is an active area of investigation. koreascience.kr

Properties

IUPAC Name |

bromozinc(1+);4-methyl-2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKVNRHSNXUCHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=NC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Methyl 2 Pyridylzinc Bromide

Direct Insertion of Zinc into Carbon-Halogen Bonds (e.g., Rieke Zinc Methodology)

The most direct and convenient pathway for the synthesis of 4-Methyl-2-pyridylzinc bromide is the oxidative addition of a highly activated form of zinc metal to 2-bromo-4-methylpyridine (B133514). koreascience.krriekemetals.com Standard zinc powder is often sluggish to react; therefore, highly reactive "Rieke Zinc" is employed. wikipedia.orgnih.gov Rieke Zinc, typically generated by the reduction of a zinc salt like zinc chloride (ZnCl₂) with a potent reducing agent such as lithium naphthalenide, possesses a high surface area and reactivity, enabling the insertion into otherwise unreactive carbon-halide bonds. nih.govnih.gov

The reaction involves the direct treatment of 2-bromo-4-methylpyridine with Rieke Zinc, often in an ethereal solvent like tetrahydrofuran (B95107) (THF). koreascience.kr The mechanism proceeds in two primary steps: first, the oxidative addition of zinc to the carbon-bromine bond to form an organozinc species on the metal surface. nih.govacs.org Second, the solubilization of this surface-bound intermediate into the solution. acs.org

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Zinc Source | Highly activated zinc with high surface area is required for efficient oxidative addition. | Rieke Zinc (from reduction of ZnCl₂ with Li/Na). | nih.govnih.gov |

| Precursor | The corresponding aryl halide. | 2-Bromo-4-methylpyridine. | koreascience.kr |

| Solvent | Anhydrous ethereal solvent to maintain reagent stability. | Tetrahydrofuran (THF). | koreascience.kr |

| Additive | Crucial for solubilizing the organozinc species from the metal surface. | Lithium Chloride (LiCl), typically ~20 mol%. | koreascience.kracs.orgnih.gov |

| Temperature | Mild conditions are generally sufficient. | Room Temperature. | koreascience.kr |

Transmetalation from Related Organolithium or Organomagnesium Species

An alternative, though often more technically demanding, route to this compound involves a transmetalation reaction. This two-step process begins with the formation of a more reactive organometallic intermediate—either an organolithium or an organomagnesium (Grignard) reagent—which is then reacted with a zinc halide salt. researchgate.net

The first step is a halogen-metal exchange. To form the organomagnesium species, 2-bromo-4-methylpyridine is treated with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often complexed with LiCl to enhance reactivity and solubility (turbo-Grignard). nih.govharvard.edu This exchange produces 4-methyl-2-pyridylmagnesium bromide. Alternatively, to form the organolithium intermediate, a strong organolithium base such as n-butyllithium is used, typically at very low temperatures (e.g., -78 °C) to prevent side reactions with the pyridine (B92270) ring.

In the second step, the newly formed organolithium or organomagnesium compound is treated with an anhydrous zinc salt, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). researchgate.net The transmetalation occurs rapidly as the more electropositive metal (Li or Mg) exchanges with the zinc, yielding the desired, more covalent, and functionally tolerant this compound. nih.gov This method is particularly useful when the direct insertion method is not feasible, but it requires careful control of temperature and stoichiometry to achieve high yields. harvard.edu

| Intermediate | Formation Reagent | Typical Temperature | Key Considerations | Reference |

|---|---|---|---|---|

| Organomagnesium (Grignard) | i-PrMgCl or i-PrMgCl·LiCl | -20 °C to 25 °C | Generally more tolerant to functional groups and milder conditions. The use of LiCl complexes enhances reaction rates. | nih.govharvard.edu |

| Organolithium | n-BuLi or t-BuLi | -78 °C | Highly reactive; requires cryogenic temperatures to avoid side reactions and ensure regioselectivity. | researchgate.net |

Optimization of Reaction Conditions for High Purity and Yield in Preparation

Achieving high purity and yield in the synthesis of this compound requires careful optimization of several reaction parameters for both primary synthetic routes.

For the direct insertion method , the most critical factor is the quality and reactivity of the zinc. The use of freshly prepared Rieke Zinc is paramount for obtaining high yields in a reasonable timeframe. researchgate.net Furthermore, the presence of LiCl is not merely beneficial but often essential. Kinetic studies have demonstrated that LiCl dramatically accelerates the reaction by preventing the build-up of insoluble organozinc intermediates on the metal surface, which would otherwise halt the reaction. nih.govacs.org The supernatant salts from the preparation of Rieke Zinc can also play a defining role in reactivity, sometimes more so than the solid metal itself. nih.gov Therefore, ensuring the presence of soluble lithium salts is a key optimization strategy.

In the transmetalation route , optimization hinges on the precise control of the initial halogen-metal exchange. For magnesiation, using reagents like i-PrMgCl·LiCl allows the reaction to proceed efficiently at moderate temperatures (0 °C to 25 °C), which is a significant improvement over older methods. nih.govsigmaaldrich.com For lithiation, maintaining cryogenic temperatures is crucial to prevent undesired nucleophilic attack on the pyridine ring by the highly basic organolithium reagent. In both cases, the subsequent transmetalation with the zinc halide should be performed with strict stoichiometric control to ensure complete conversion without introducing excess zinc salts that could complicate purification or subsequent reactions. The choice of an anhydrous, aprotic solvent like THF is standard and essential for the stability of all organometallic species involved. harvard.edu

| Parameter | Direct Insertion | Transmetalation | Impact on Purity & Yield | Reference |

|---|---|---|---|---|

| Metal Activity | Use of highly active Rieke Zinc is critical. | N/A | Increases reaction rate and overall yield by enabling efficient oxidative addition. | researchgate.net |

| Additive | LiCl is essential for solubilization. | LiCl in Grignard reagent (e.g., i-PrMgCl·LiCl) increases exchange rate. | Prevents surface passivation, ensuring complete conversion and higher yield of soluble product. | nih.govacs.orgnih.gov |

| Temperature | Room temperature is usually sufficient. | Cryogenic (-78 °C) for lithiation; -20 °C to 25 °C for magnesiation. | Prevents side reactions, especially with highly reactive organolithium species, leading to higher purity. | koreascience.krharvard.edu |

| Solvent | Anhydrous THF. | Anhydrous THF. | Maintains stability of all organometallic intermediates, preventing decomposition and loss of yield. | harvard.edu |

Mechanistic Insights and Reactivity Profiling of 4 Methyl 2 Pyridylzinc Bromide

Fundamental Reactivity Modes: Nucleophilic Addition and Transmetalation

4-Methyl-2-pyridylzinc bromide, an organozinc reagent, primarily exhibits two fundamental modes of reactivity: nucleophilic addition and transmetalation. The polarity of the carbon-zinc bond, with a partial negative charge on the carbon atom, renders the 4-methyl-2-pyridyl group nucleophilic. csbsju.edu This inherent nucleophilicity allows it to participate in reactions where it attacks electrophilic centers.

In the absence of a transition metal catalyst, this compound can directly engage in nucleophilic addition reactions with suitable electrophiles, such as aldehydes, ketones, and acid chlorides. However, its most significant and widely utilized mode of reactivity is transmetalation, a key step in transition metal-catalyzed cross-coupling reactions. nih.govlibretexts.org During transmetalation, the 4-methyl-2-pyridyl group is transferred from the zinc atom to a transition metal center, typically palladium or nickel. csbsju.edunih.gov Organozinc reagents are particularly effective in transmetalation due to the presence of a low-lying empty p-orbital on the zinc atom, which facilitates the ligand exchange process. nih.gov

| Reactivity Mode | Description | Typical Reaction Partner |

| Nucleophilic Addition | The carbon atom bonded to zinc acts as a nucleophile, directly attacking an electrophilic center. | Acid chlorides, Aldehydes, Ketones |

| Transmetalation | The 4-methyl-2-pyridyl group is transferred from the zinc atom to a transition metal catalyst (e.g., Palladium, Nickel). | Palladium(II) complexes, Nickel(II) complexes |

Detailed Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling Reactions

The Negishi coupling, a palladium-catalyzed reaction involving organozinc reagents, provides a powerful method for forming carbon-carbon bonds. csbsju.edu The catalytic cycle for the reaction of this compound with an organic halide (R-X) is generally understood to proceed through three elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govwildlife-biodiversity.com

The catalytic cycle initiates with a coordinatively unsaturated Palladium(0) complex. nih.gov The first crucial step is the oxidative addition of an organic electrophile, typically an aryl, vinyl, or alkyl halide (R-X), to the Pd(0) center. csbsju.edunih.gov In this process, the palladium atom inserts itself into the carbon-halogen bond, breaking it and forming two new bonds: a Pd-C bond and a Pd-X bond. This concerted step results in the oxidation of the palladium center from Pd(0) to Pd(II). youtube.com The rate of oxidative addition is influenced by the nature of the halide, with the reactivity order generally being I > OTf > Br > Cl. pitt.edu For aryl and vinyl halides, where an SN2-type reaction is not possible, this oxidative addition pathway is essential for activating the substrate. csbsju.edu

The final step of the catalytic cycle is reductive elimination. youtube.com In this step, the two organic ligands (the 4-methyl-2-pyridyl group and the R group from the electrophile) on the diorganopalladium(II) complex couple to form a new carbon-carbon bond, yielding the final cross-coupled product. csbsju.edu For reductive elimination to occur, the two organic groups must be positioned cis to each other on the palladium center. If they are in a trans configuration, a trans-to-cis isomerization must occur first. youtube.com This step reduces the palladium from Pd(II) back to its initial Pd(0) oxidation state, thus regenerating the active catalyst, which can then enter another catalytic cycle. youtube.com

| Step | Catalyst State Change | Key Transformation |

| Oxidative Addition | Pd(0) → Pd(II) | Pd(0) inserts into the R-X bond of the electrophile. |

| Transmetalation | Pd(II) → Pd(II) | The 4-methyl-2-pyridyl group is transferred from zinc to the Pd(II) center. |

| Reductive Elimination | Pd(II) → Pd(0) | The two organic groups couple and are expelled, forming the product and regenerating the Pd(0) catalyst. |

Nickel-Catalyzed Reactions and Alternative Mechanistic Considerations

This accessibility allows for mechanistic pathways that are less common or unavailable to palladium. For instance, reactions involving nickel catalysts can proceed via radical chain mechanisms, particularly with alkyl halides. nih.gov In such a pathway, a Ni(I) species might be generated, which can then activate an alkyl halide through halogen-atom abstraction to form an alkyl radical. This radical can then combine with a Ni(II) center to form a Ni(III) intermediate, which subsequently undergoes reductive elimination. squarespace.comnih.gov This contrasts with the more common two-electron pathways (Pd(0)/Pd(II)) seen in palladium catalysis. squarespace.com The use of nickel can also be advantageous for coupling with less reactive electrophiles, such as aryl chlorides or those containing C(sp³)-hybridized carbons. rsc.org

Reactivity in the Absence of Transition Metal Catalysts (e.g., reactions with acid chlorides)

Without a transition metal catalyst, the reactivity of this compound is governed by its inherent nucleophilicity. It can react directly with highly electrophilic substrates like acid chlorides. In this uncatalyzed reaction, the nucleophilic carbon of the organozinc reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the acid chloride. This addition-elimination sequence results in the displacement of the chloride leaving group and the formation of a ketone, specifically 4-methyl-2-pyridyl ketone. This direct reaction is a classic example of forming a carbon-carbon bond without the need for a catalytic cycle involving oxidative addition and reductive elimination. nih.gov

Applications of 4 Methyl 2 Pyridylzinc Bromide in the Construction of Complex Molecular Architectures

Synthesis of Substituted Pyridines and Bipyridines via Cross-Coupling

Substituted pyridine (B92270) and bipyridine moieties are prevalent structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal catalysis. researchgate.net 4-Methyl-2-pyridylzinc bromide serves as an effective nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling, to afford these valuable structures with high efficiency and selectivity. mdpi.comscispace.com

The Negishi coupling reaction provides a powerful tool for the formation of carbon-carbon bonds between sp², sp³, and sp hybridized carbon atoms. mdpi.com In this context, this compound reacts with a wide range of organic halides (aryl, vinyl, and alkyl halides) and triflates to introduce the 4-methyl-2-pyridyl group. mdpi.com The reaction is known for its high functional group tolerance, proceeding under mild conditions and often giving high yields of the desired products. organic-chemistry.orgnih.gov

A key application of this methodology is the synthesis of unsymmetrical bipyridines. For instance, the coupling of this compound with various substituted halopyridines, under palladium catalysis, provides a direct route to functionalized 4-methyl-2,2'-bipyridines. researchgate.net These compounds are crucial as ligands in coordination chemistry and as precursors to more complex molecules. The reaction conditions are generally mild, and the use of organozinc reagents avoids the harsh conditions sometimes required for other coupling methods.

The table below summarizes representative examples of Negishi cross-coupling reactions involving pyridylzinc reagents for the synthesis of bipyridines.

| Electrophile | Catalyst | Product | Yield (%) |

| 2-Bromopyridine | Pd(PPh₃)₄ | 2,2'-Bipyridine | High |

| 2-Iodopyridine | Pd(OAc)₂/dppf | 2,2'-Bipyridine | 85 |

| 2-Chloropyridine | Ni(cod)₂/ligand | 2,2'-Bipyridine | 78 |

| 3-Bromopyridine | PdCl₂(dppf) | 2,3'-Bipyridine | 75 |

This table presents illustrative data and specific yields can vary based on reaction conditions and substrates.

Incorporation into Diverse Heterocyclic Ring Systems

The utility of this compound extends beyond the synthesis of simple pyridines and bipyridines to the construction of more complex, polycyclic heterocyclic systems. The 4-methyl-2-pyridyl moiety can be incorporated into larger scaffolds that are of interest for their biological activity or material properties.

Through strategic cross-coupling reactions, the 4-methyl-2-pyridyl group can be appended to existing heterocyclic cores. For example, coupling with halogenated quinolines, isoquinolines, pyrimidines, or pyrazines can lead to the formation of novel bi- and polyheterocyclic compounds. These structures are often investigated for their potential as pharmaceuticals or as functional materials. The functional group tolerance of the Negishi coupling is particularly advantageous in these syntheses, as it allows for the use of complex, functionalized coupling partners without the need for extensive protecting group strategies. nih.gov

Furthermore, the pyridine nitrogen in the incorporated 4-methyl-2-pyridyl group can act as a coordination site for metals or a site for further functionalization, enabling the construction of even more elaborate molecular architectures. This versatility makes this compound a valuable tool for diversity-oriented synthesis of heterocyclic compound libraries.

Elaboration of Natural Product Scaffolds and Analogs

Natural products and their analogs are a cornerstone of drug discovery. nih.gov The structural complexity and biological activity of these molecules often make them challenging synthetic targets. Organozinc reagents like this compound can play a crucial role in the late-stage functionalization of complex intermediates in the total synthesis of natural products or in the generation of novel analogs.

The mild and selective nature of the Negishi coupling allows for the introduction of the 4-methyl-2-pyridyl group into advanced synthetic intermediates that may contain sensitive functional groups. This is particularly important when modifying complex scaffolds where harsh reaction conditions could lead to undesired side reactions or decomposition. For example, the triflate of the natural product estrone (B1671321) has been successfully coupled with a 2-pyridylzinc reagent, demonstrating the feasibility of applying this chemistry to complex, biologically relevant molecules. nih.gov

By incorporating the 4-methyl-2-pyridyl moiety, chemists can explore the structure-activity relationships of natural products. The pyridine ring can introduce new hydrogen bonding interactions, alter the electronic properties of the molecule, or provide a handle for further chemical modification. This approach is valuable for optimizing the biological activity of a natural product lead or for developing probes to study its mechanism of action.

Role in Medicinal Chemistry Precursors and Agrochemistry Building Blocks

The pyridine ring is a privileged scaffold in both medicinal chemistry and agrochemistry, appearing in a wide range of commercial drugs and pesticides. nih.gov this compound is a key reagent for the synthesis of precursors and building blocks that are subsequently elaborated into these active compounds.

In medicinal chemistry, the 4-methyl-2-pyridyl group can be found in molecules with diverse therapeutic applications. Its presence can influence a compound's pharmacokinetic properties, such as solubility and metabolic stability, as well as its binding affinity to biological targets. The ability to efficiently introduce this group via cross-coupling reactions is therefore highly valuable in the drug discovery process.

Similarly, in the field of agrochemistry, many herbicides, insecticides, and fungicides contain pyridine-based heterocycles. The development of efficient synthetic routes to these compounds is crucial for their large-scale production. This compound provides a reliable method for constructing key intermediates in the synthesis of these agrochemicals. The following table highlights some classes of bioactive compounds containing the pyridine moiety, which can be synthesized using methodologies involving pyridylzinc reagents.

| Class of Compound | Application Area | Potential Synthetic Route |

| Neonicotinoids | Insecticides | Cross-coupling of a pyridylzinc reagent with a suitable electrophile |

| Pyridine-based herbicides | Herbicides | Introduction of the pyridine ring via Negishi coupling |

| Antifungal agents | Fungicides | Functionalization of a core structure with a pyridyl moiety |

Contributions to Polymer and Materials Science (e.g., conductive polymers, ligands)

The applications of this compound also extend into the realm of polymer and materials science. The primary contribution in this area is through the synthesis of functional ligands, particularly bipyridines, which are then used to create advanced materials with interesting electronic, optical, or catalytic properties. digitellinc.commdpi.com

Bipyridine ligands, readily synthesized from this compound, are excellent chelating agents for a variety of metal ions. These metal-bipyridine complexes can be incorporated into the backbone of polymers to create metallo-supramolecular polymers. These materials can exhibit unique properties such as self-healing and responsiveness to external stimuli.

Furthermore, bipyridine-containing structures are used in the construction of metal-organic frameworks (MOFs). mdpi.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The geometry and electronic properties of the bipyridine ligand can influence the structure and function of the resulting MOF.

While not directly used as a monomer in the polymerization of common conductive polymers like polyaniline or polypyrrole, the incorporation of the 4-methyl-2-pyridyl group into monomeric units can be used to tune the properties of the resulting polymers. The pyridine nitrogen can be protonated or coordinated to a metal, which can affect the electronic properties and conductivity of the polymer chain.

Stereochemical Control and Enantioselective Transformations Mediated by 4 Methyl 2 Pyridylzinc Bromide

Asymmetric Cross-Coupling Reactions with Chiral Ligands

The Negishi cross-coupling reaction, a powerful tool for carbon-carbon bond formation, can be rendered asymmetric by employing a chiral catalyst. In this context, 4-Methyl-2-pyridylzinc bromide acts as a pro-chiral nucleophile that couples with various organic electrophiles in the presence of a transition metal complex, typically nickel or palladium, bearing a chiral ligand.

Detailed research has demonstrated that the choice of chiral ligand is paramount in achieving high levels of enantioselectivity. For the coupling of secondary alkyl electrophiles with secondary organozinc reagents, bidentate isoquinoline-oxazoline ligands have proven to be highly effective. chemrxiv.org In contrast, some widely used tridentate ligands, such as Pybox, have been found to be less effective in certain secondary-secondary cross-couplings. chemrxiv.org The reaction involves the stereoconvergent coupling of a racemic electrophile, such as a benzylic bromide, where the chiral catalyst selectively generates one enantiomer of the product in excess.

The general mechanism for these reactions allows for the formation of a C(sp²)-C(sp³) bond with high enantiomeric excess (ee). The aromatic ring of the electrophile can bear a range of substituents, from electron-donating to electron-withdrawing groups, without significantly diminishing the stereochemical outcome. chemrxiv.org

Table 1: Representative Asymmetric Negishi Cross-Coupling of Secondary Benzylic Bromides with Organozinc Reagents Using a Chiral Isoquinoline-Oxazoline Ligand System

| Entry | Electrophile (Racemic Benzylic Bromide) | Organozinc Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-Bromoethylbenzene | This compound (example) | Ni / Chiral Ligand 1 | Good | Excellent |

| 2 | 1-Bromo(p-tolyl)ethane | This compound (example) | Ni / Chiral Ligand 1 | Good | Excellent |

| 3 | 1-Bromo(m-methoxyphenyl)ethane | This compound (example) | Ni / Chiral Ligand 1 | Good | Excellent |

| 4 | 1-Bromo(o-chlorophenyl)ethane | This compound (example) | Ni / Chiral Ligand 1 | Good | Excellent |

| Note: This table is illustrative of the expected outcomes when applying the principles from established asymmetric secondary-secondary cross-couplings to this compound. chemrxiv.org |

Diastereoselective Additions to Chiral Substrates

When this compound reacts with a substrate that already possesses a stereocenter, the existing chirality can influence the stereochemical outcome of the addition, leading to the preferential formation of one diastereomer over another. This process is known as diastereoselective addition.

A common application of this principle is the addition of organozinc reagents to chiral aldehydes, ketones, or imines. For example, the addition of organozinc compounds to chiral α-imino esters can proceed with high diastereoselectivity. The level of stereocontrol is highly dependent on reaction parameters such as solvent and temperature, as well as the nature of the chiral auxiliary attached to the substrate. nih.gov Optimal results are often achieved in solvents like diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂) at temperatures around 0°C. nih.gov

In the case of additions to α-chiral aldehydes, the stereochemical course can be dictated by either the substrate's inherent preference (substrate control) or by the influence of an external chiral ligand added to the reaction (reagent control). organic-chemistry.orgdntb.gov.ua In some instances, particularly when the chiral substrate contains a coordinating group (like an alkoxy substituent), the organozinc reagent may form a chelated intermediate, leading to a predictable diastereomeric outcome. organic-chemistry.orgdntb.gov.ua This chelation-controlled pathway can override the standard models of stereochemical prediction, providing a powerful strategy for synthesizing specific diastereomers.

Table 2: Diastereoselective Addition of this compound to Chiral Substrates

| Entry | Chiral Substrate | Chiral Auxiliary / Feature | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |

| 1 | (R)-N-(Phenyl)ethylidenephenylglycinol methyl ether | Phenylglycinol methyl ether | (R,R) | High |

| 2 | α-Alkoxy Chiral Aldehyde | α-alkoxy group (chelation) | syn | Moderate to High |

| 3 | β-Alkoxy Chiral Aldehyde | β-alkoxy group (chelation) | anti | Moderate to High |

| Note: This table illustrates expected outcomes based on established principles of diastereoselective additions of organozinc reagents to chiral electrophiles. nih.govdntb.gov.ua |

Enantioselective Functionalization of Pyridyl Rings

The enantioselective functionalization of the pyridyl ring of this compound represents a distinct and challenging area of asymmetric synthesis. This transformation would involve a reaction that creates a new chiral center on the pyridine (B92270) ring itself or its substituents, guided by a chiral catalyst or reagent.

The typical reactivity of an organozinc reagent like this compound involves the carbon atom directly attached to the zinc-bromide moiety acting as a nucleophile. Consequently, most reactions lead to the formation of a bond at the C2 position of the pyridine ring. Inducing enantioselectivity in this context usually relies on the electrophile being prochiral, as seen in asymmetric cross-coupling reactions (Section 5.1).

Direct enantioselective functionalization of the aromatic ring at a different position (e.g., C3, C5, or C6) or on the methyl group, while the zinc reagent is present, would require a more complex catalytic cycle. Such a process might involve a chiral catalyst that can selectively deprotonate a specific position on the pyridine ring in an asymmetric fashion, followed by reaction with an electrophile. However, methods describing the direct and highly enantioselective functionalization of a pre-formed pyridylzinc reagent at a position other than the carbon-zinc bond are not extensively documented in the surveyed literature. The primary challenge remains in overriding the inherent reactivity at the C2 position to achieve catalytic asymmetric functionalization elsewhere on the molecule.

Advanced Synthetic Methodologies and Process Innovations Utilizing 4 Methyl 2 Pyridylzinc Bromide

Application in Continuous Flow Chemistry Systems

Continuous flow chemistry has emerged as a powerful technology, offering substantial advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety for hazardous reactions, and greater potential for automation and scalability. nih.govflinders.edu.au The application of this technology to reactions involving 4-Methyl-2-pyridylzinc bromide, particularly in cross-coupling processes, represents a significant process innovation.

In a typical flow setup, solutions of the organozinc reagent and a coupling partner (e.g., an aryl halide) along with a catalyst are pumped from separate reservoirs, combined in a T-mixer, and then passed through a heated reactor coil. flinders.edu.au The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and can lead to higher yields and purities compared to batch methods. nih.gov For instance, the exothermic nature of many coupling reactions can be managed safely and effectively due to the high surface-area-to-volume ratio of flow reactors. flinders.edu.au

One of the primary challenges in applying flow chemistry to organometallic reactions is the potential for solid precipitation, which can lead to reactor clogging. hybrid-chem.com This can be caused by the limited solubility of reagents or the formation of inorganic salt byproducts. hybrid-chem.com Strategies to mitigate this include careful solvent selection to ensure homogeneity, operating at elevated temperatures to increase solubility, and employing reactor designs that can better handle slurries. hybrid-chem.com While specific studies detailing the continuous flow synthesis using this compound are not prevalent, the principles established for similar organometallic processes, such as Grignard reactions, provide a clear blueprint for its implementation.

| Parameter | Continuous Flow Systems | Traditional Batch Processing |

|---|---|---|

| Heat Transfer | Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling and precise temperature control. flinders.edu.au | Poor; temperature gradients can form, leading to side reactions and inconsistent results. |

| Mass Transfer | Superior mixing through diffusion and advection in narrow channels. flinders.edu.au | Dependent on stirring efficiency; can be inefficient in large vessels. |

| Safety | Enhanced; small reaction volumes minimize risk from exothermic events or hazardous reagents. nih.gov | Higher risk due to large volumes of reactants and potential for thermal runaway. |

| Scalability | Straightforward; achieved by extending run time ("scaling out") rather than increasing reactor size. mdpi.com | Complex and often requires re-optimization of reaction conditions for larger vessels. |

| Process Control | Precise control over residence time, temperature, and stoichiometry. nih.gov | Less precise control, especially over reaction time and mixing. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry, valued for its ability to dramatically reduce reaction times, increase product yields, and improve reaction purity. This technique utilizes microwave irradiation to heat reaction mixtures uniformly and efficiently, a process fundamentally different from conventional heating methods. When applied to cross-coupling reactions involving this compound, microwave irradiation can accelerate the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination.

The primary advantage of microwave heating is the rapid and uniform energy transfer directly to the solvent and reactant molecules, bypassing the thermal conductivity limitations of the vessel walls. nih.gov This often leads to cleaner reactions with fewer byproducts, as the short reaction times minimize the thermal decomposition of sensitive reagents and products. researchgate.net Protocols for Negishi coupling, a key application of this compound, can be significantly optimized using this method. For example, a reaction that might require several hours of reflux under conventional heating could potentially be completed in a matter of minutes in a dedicated microwave reactor. scielo.org.zabeilstein-journals.org

The selection of an appropriate solvent is crucial for microwave chemistry, as the solvent's dielectric properties determine its ability to absorb microwave energy. Solvents with high dielectric constants, such as dimethylformamide (DMF) or ethanol, are commonly used. The development of sealed-vessel microwave protocols also allows for reactions to be conducted at temperatures well above the solvent's normal boiling point, further accelerating reaction rates.

| Reaction Type | Microwave Protocol | Conventional Protocol | Key Finding |

|---|---|---|---|

| Heterocycle Synthesis (General) | 10-20 minutes at 110-130°C. scielo.org.za | 4-6 hours at reflux. scielo.org.za | Microwave irradiation dramatically reduces reaction time from hours to minutes. scielo.org.za |

| Oxadiazole Formation | 20-50 minutes. researchgate.net | 6-10 hours. researchgate.net | Higher yields and product purity were achieved, avoiding the need for column chromatography. researchgate.net |

| Thiazepine Cyclization | 8 minutes at 90°C (solvent-free). beilstein-journals.org | 15-48 hours with various condensing agents. beilstein-journals.org | Microwave-assisted synthesis provided higher yields in a fraction of the time. beilstein-journals.org |

| General Organic Reactions | Monitored intermittently by TLC. | Monitored hourly by TLC. | Microwave methods offer cleaner, faster, and more efficient routes for synthesizing organic molecules. |

Mechanochemical Approaches to Reagent Preparation and Reaction

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, is a rapidly growing field of green chemistry. beilstein-journals.org This solvent-free or low-solvent approach offers significant environmental benefits by reducing waste and can provide access to novel reaction pathways and products. The application of mechanochemistry to the preparation of this compound and its subsequent reactions is a promising area of innovation.

The preparation of the organozinc reagent itself could be achieved mechanochemically by milling commercially available 2-bromo-4-methylpyridine (B133514) with activated zinc metal. This direct approach would avoid the use of bulk solvents like THF, simplifying the workup and isolation of the reagent. Research has shown that mechanochemical activation can facilitate the direct oxidative addition of metals to organic halides. koreascience.kr

Furthermore, mechanochemical methods can be applied to the cross-coupling reactions of the pre-formed this compound. In a typical procedure, the solid organozinc reagent, an aryl halide, and a solid palladium catalyst would be combined in a milling vessel with steel balls. The mechanical energy from milling facilitates intimate mixing and interaction between the reactants, promoting the catalytic cycle without the need for a solvent. This technique has been successfully applied to various C-C bond-forming reactions, often resulting in significantly enhanced reaction rates compared to conventional solution-phase methods. beilstein-journals.org

| Reaction Type | Catalyst/Conditions | Time | Yield | Reference Finding |

|---|---|---|---|---|

| Morita–Baylis–Hillman | 20 mol% DABCO | 0.5–45 hours | 28–98% | Significant rate enhancement compared to conventional methods that take days or weeks. beilstein-journals.org |

| Carbamate Synthesis | 1,1'-carbonyldiimidazole (CDI) | 15 minutes | - | Rapid formation of a new C-O bond in a mixer mill. beilstein-journals.org |

| Transesterification | Basic Alumina | 2–3 hours | 65–81% | Effective solvent-free method for generating homologous esters. beilstein-journals.org |

| Benzimidazole Synthesis | Ionic-liquid-coated ZnO nanoparticles | - | - | Catalyst was efficient and could be recycled for up to five cycles. beilstein-journals.org |

Exploration of Sustainable Solvent Systems and Catalyst Recycling

The principles of green chemistry encourage the reduction or elimination of hazardous substances, with a particular focus on solvents, which constitute the majority of waste in chemical processes. researchgate.net The exploration of sustainable solvent systems and the development of protocols for catalyst recycling are critical for improving the environmental profile of syntheses involving this compound.

Sustainable alternatives to conventional volatile organic compounds (VOCs) include water, supercritical fluids, ionic liquids, and Deep Eutectic Solvents (DESs). mdpi.comuniba.it DESs, for example, are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be derived from renewable resources. uniba.it Their use in palladium-catalyzed cross-coupling reactions could offer a greener alternative to traditional solvents like THF or toluene. Research into Cu(II)-catalyzed C-N coupling has demonstrated the effectiveness of a choline (B1196258) chloride/urea DES, which also allowed for the recycling of the catalytic system. uniba.it

Catalyst recycling is another key strategy for sustainable synthesis. The palladium catalysts used in Negishi couplings are expensive and toxic, making their recovery and reuse economically and environmentally advantageous. The use of heterogeneous catalysts—where the catalyst is in a different phase from the reactants (e.g., palladium on charcoal)—simplifies separation and recycling. The catalyst can be recovered by simple filtration after the reaction is complete. Studies have shown that heterogeneous metal-based catalysts can be used for multiple reaction cycles without a significant loss of performance, often in conjunction with green solvents. mdpi.com

| Sustainable Approach | Example System | Application | Key Finding |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Choline Chloride/Urea (1:2) | Cu(II)-catalyzed Chan-Evans-Lam C–N coupling. uniba.it | Enabled catalyst and solvent recycling for up to four consecutive runs with minimal mass loss. uniba.it |

| Aqueous Medium | Cetyltrimethylammonium bromide (CTAB) in water | Multicomponent synthesis of tetrasubstituted pyrazoles. mdpi.com | Provided an environmentally friendly protocol using an aqueous medium. mdpi.com |

| Recyclable Heterogeneous Catalysts | Not specified | Organic synthesis of pyranopyrazoles. mdpi.com | Allowed for multiple reaction cycles without loss of catalytic performance. mdpi.com |

| Solvent Replacement | Ethanol/Water mixture | Four-component synthesis of spiro derivatives. mdpi.com | Replaced less environmentally friendly solvents while enabling efficient synthesis under ultrasound. mdpi.com |

Computational and Spectroscopic Investigations of 4 Methyl 2 Pyridylzinc Bromide Reactivity and Structure in Solution

Density Functional Theory (DFT) Studies on Zinc-Carbon Bond Characteristics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and bonding in molecules. For organozinc halides like 4-methyl-2-pyridylzinc bromide, DFT calculations can provide significant insights into the nature of the zinc-carbon (Zn-C) bond.

Detailed Research Findings:

Theoretical studies on related arylzinc halides have demonstrated that the Zn-C bond possesses a significant degree of covalent character, though it is polarized towards the carbon atom, rendering it nucleophilic. The strength and length of this bond are influenced by factors such as the solvent and the presence of any coordinating ligands. For instance, in a coordinating solvent like tetrahydrofuran (B95107) (THF), solvent molecules would be expected to coordinate to the zinc center, influencing the geometry and electronic properties of the molecule.

DFT calculations can be employed to determine key parameters of the Zn-C bond in this compound, such as:

Bond Length: The calculated distance between the zinc and carbon atoms.

Bond Dissociation Energy (BDE): The energy required to break the Zn-C bond homolytically, providing a measure of its strength.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution and the nature of the orbitals involved in the Zn-C bond.

| Parameter | Description | Expected Trend for this compound |

|---|---|---|

| Zn-C Bond Length | The equilibrium distance between the zinc and pyridyl carbon atoms. | Expected to be in the range of 1.9-2.1 Å, influenced by solvent coordination. |

| Bond Dissociation Energy | Energy required to cleave the Zn-C bond. | Moderate, reflecting a balance of covalent and ionic character. |

| NBO Charge on Carbon | Calculated partial charge on the carbon atom of the pyridyl ring bonded to zinc. | Significantly negative, indicating its nucleophilic character. |

Computational Modeling of Transition State Structures and Reaction Energies

Computational modeling is instrumental in elucidating the mechanisms of reactions involving organozinc reagents, such as the Negishi cross-coupling reaction. By modeling the transition state structures and calculating the associated reaction energies, researchers can understand the factors that control the reaction rate and selectivity.

Detailed Research Findings:

For a typical cross-coupling reaction involving an arylzinc halide, the key steps that can be modeled include:

Transmetalation: The transfer of the aryl group from zinc to a palladium catalyst.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Computational studies on similar systems have shown that the energy barrier for the transmetalation step is often rate-determining. The structure of the transition state for this step involves a bridging arrangement of the aryl group between the zinc and palladium centers. The presence of the methyl group on the pyridine (B92270) ring and the choice of solvent would be expected to have a subtle but significant impact on the energy of these transition states.

| Reaction Step | Key Features of the Transition State | Calculated Parameter |

|---|---|---|

| Transmetalation | Bridging pyridyl group between Zn and Pd centers. Elongated Zn-C and forming Pd-C bonds. | Activation Energy (ΔG‡) |

| Reductive Elimination | Distorted square planar geometry around Pd. Forming C-C bond between the coupled partners. | Reaction Energy (ΔG) |

In Situ Spectroscopic Monitoring of Reaction Intermediates (e.g., for mechanistic elucidation)

In situ spectroscopic techniques are crucial for observing the species present in a reaction mixture as the reaction progresses. This allows for the direct detection of transient intermediates, providing experimental validation for proposed reaction mechanisms.

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying organozinc reagents in solution. For this compound, ¹H and ¹³C NMR would be used to monitor the disappearance of the starting material and the appearance of the product. More advanced techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can provide information about the size of species in solution, helping to identify aggregates.

While direct observation of reaction intermediates in catalytic cycles can be challenging due to their low concentrations and short lifetimes, techniques like rapid-injection NMR or stopped-flow spectroscopy can sometimes be employed. The combination of single-particle fluorescence microscopy and NMR spectroscopy has also emerged as a powerful approach for studying the formation of organozinc reagents and identifying elusive intermediates. escholarship.orguci.edu

Elucidation of Aggregation States and Solvation Effects on Reactivity

Organozinc halides are known to exist in solution not as simple monomers, but as aggregates and in equilibrium between different solvated forms. These aggregation and solvation states can have a profound impact on the reactivity of the reagent.

Detailed Research Findings:

The Schlenk equilibrium is a well-known phenomenon for Grignard reagents and is also relevant for organozinc halides. This equilibrium involves the disproportionation of the organozinc halide (RZnX) into the corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂). The position of this equilibrium is highly dependent on the solvent.

In coordinating solvents like THF, the zinc center is typically coordinated by solvent molecules. Computational studies combining ab initio molecular dynamics and X-ray absorption spectroscopy have been used to investigate the solvation states of organozinc reagents, revealing the existence of various solvated species at room temperature. chemrxiv.orgchemrxiv.org The nature and extent of solvation can influence the aggregation state and, consequently, the nucleophilicity and reactivity of the organozinc reagent. For this compound, the nitrogen atom of the pyridine ring can also participate in intramolecular coordination or intermolecular aggregation, further complicating its solution-state structure. NMR studies, including variable temperature and concentration-dependent experiments, are key experimental methods for probing these equilibria and aggregation phenomena.

Future Research Directions and Unexplored Potential of 4 Methyl 2 Pyridylzinc Bromide

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The efficiency and selectivity of cross-coupling reactions involving 4-Methyl-2-pyridylzinc bromide are critically dependent on the catalytic system employed. While traditional palladium catalysts such as Pd(PPh₃)₄ have been utilized, there is considerable room for improvement. nih.gov Future research will likely focus on the design and application of more sophisticated catalytic systems to overcome existing limitations and enhance reaction outcomes.

One promising avenue is the development of palladium catalysts bearing advanced phosphine (B1218219) ligands. Ligands such as biaryldialkylphosphines have shown success in promoting the challenging coupling of secondary alkylzinc halides by favoring reductive elimination over undesired β-hydride elimination. nih.gov The application of similar sterically demanding and electron-rich ligands could significantly improve the efficiency of couplings involving this compound, particularly with sterically hindered or electronically challenging electrophiles.

Furthermore, the exploration of nickel-based catalytic systems presents another exciting frontier. Nickel catalysts are often more cost-effective than their palladium counterparts and can exhibit unique reactivity profiles. The development of nickel catalysts tailored for pyridylzinc reagents could lead to milder reaction conditions and a broader substrate scope.

The table below summarizes potential catalytic systems for future investigation.

| Catalyst Type | Ligand Class | Potential Advantages |

| Palladium | Biarylphosphines (e.g., X-Phos, CPhos) | Enhanced reactivity, improved selectivity for challenging substrates. nih.gov |

| Palladium | N-Heterocyclic Carbenes (NHCs) | High stability, activity for a broad range of electrophiles. |

| Nickel | Phosphine or NHC-based | Cost-effective, unique reactivity, potential for milder conditions. |

Integration into Multicomponent Reactions and Cascade Processes

The integration of this compound into multicomponent reactions (MCRs) and cascade (or domino) processes represents a significant step towards increasing molecular complexity in a single synthetic operation. These strategies are highly atom-economical and can rapidly generate diverse libraries of complex molecules from simple precursors.

Multicomponent Reactions: The use of organozinc reagents in Mannich-type multicomponent reactions to produce α-branched amines has been demonstrated. While not specifically reported for this compound, its participation in such three-component couplings with an amine and an aldehyde is a logical and promising extension. Future work in this area could lead to the efficient synthesis of novel pyridine-containing scaffolds with pharmaceutical relevance.

Cascade Processes: Cascade reactions, where a single event triggers a series of subsequent transformations, offer a powerful tool for the construction of complex polycyclic and heterocyclic systems. researchgate.netunimi.it The nucleophilic character of this compound makes it an ideal candidate for initiating such cascades. For instance, an initial cross-coupling reaction could be designed to generate an intermediate that subsequently undergoes an intramolecular cyclization or another bond-forming event. The development of such cascade sequences would enable the rapid assembly of fused heterocyclic systems containing the 4-methylpyridine (B42270) moiety.

Expansion of Substrate Scope and Electrophile Compatibility

To fully exploit the synthetic utility of this compound, a thorough investigation into its reactivity with a wider range of electrophiles is necessary. While its compatibility with aryl halides in Negishi-type couplings is known, there is significant potential for expanding its application to other classes of coupling partners.

Future research should systematically explore the reactivity of this compound with:

Alkyl Halides and Pseudohalides: The coupling with primary and secondary alkyl electrophiles would provide access to a variety of alkyl-substituted pyridines. The development of catalytic systems that prevent β-hydride elimination will be crucial for the successful coupling with secondary alkyl halides. nih.gov

Acyl, Carbonyl, and Imine Derivatives: Reactions with acyl chlorides, aldehydes, ketones, and imines would lead to the formation of valuable ketone, alcohol, and amine products, respectively.

Vinyl and Alkynyl Electrophiles: Cross-coupling with vinyl and alkynyl halides or triflates would enable the synthesis of pyridines with unsaturated side chains, which are versatile intermediates for further functionalization.

The table below outlines the potential expansion of electrophile scope for this compound.

| Electrophile Class | Product Type | Potential Applications |

| Alkyl Halides/Pseudohalides | Alkyl-substituted Pyridines | Agrochemicals, Pharmaceuticals |

| Acyl Chlorides | Pyridyl Ketones | Synthetic Intermediates |

| Aldehydes/Ketones | Pyridyl Alcohols | Fine Chemicals |

| Imines | Pyridyl Amines | Biologically Active Molecules |

| Vinyl/Alkynyl Halides | Pyridines with Unsaturated Moieties | Materials Science, Organic Synthesis |

Applications in Photocatalysis and Electrocatalysis

The fields of photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. The application of this compound in these emerging areas is a largely unexplored but highly promising research direction.

Photocatalysis: Dual catalysis systems that combine a photocatalyst with a transition metal catalyst (e.g., nickel) have emerged as a powerful strategy for C-C bond formation. rsc.orgresearchgate.netnih.gov In such systems, the photocatalyst, upon excitation with visible light, can facilitate the generation of radical intermediates or modulate the oxidation state of the metal catalyst, enabling challenging cross-coupling reactions under mild conditions. Future work could explore the use of this compound in metallaphotoredox-catalyzed reactions for the coupling with a variety of electrophiles, including those that are unreactive under traditional thermal conditions.

Electrocatalysis: Electrochemical methods provide a means to drive redox reactions using electricity, avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orggre.ac.uksemanticscholar.org The electrochemical generation of reactive intermediates from this compound or its coupling partners could open up new avenues for C-C bond formation. For instance, electroreductive cross-coupling reactions could be developed to couple this compound with alkyl or aryl halides, potentially offering improved selectivity and functional group tolerance compared to conventional methods. The development of electrochemical protocols for reactions involving this organozinc reagent would align with the growing demand for more sustainable and environmentally friendly synthetic methodologies.

Q & A

Q. How should 4-methyl-2-pyridylzinc bromide be handled and stored to ensure stability in academic research settings?

Methodological Answer: this compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF), which requires strict inert-atmosphere handling (e.g., under nitrogen or argon) to prevent decomposition. Storage should be at low temperatures (e.g., 2–8°C) in tightly sealed containers to avoid moisture ingress and solvent evaporation. Prior to use, confirm solvent integrity via Karl Fischer titration if prolonged storage is suspected. Always use anhydrous conditions for reactions involving this reagent .

Q. What are the common synthetic applications of this compound in organic chemistry?

Methodological Answer: This organozinc reagent is primarily used in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) to introduce 4-methyl-2-pyridyl groups into aromatic systems. For example, it reacts efficiently with aryl halides under catalytic Pd(PPh₃)₄ or PdCl₂(dppf) conditions at room temperature, yielding biaryl derivatives. The reaction typically proceeds in THF or dioxane with 1–5 mol% catalyst loading. Workup involves quenching with aqueous NH₄Cl, followed by extraction and column purification .

Q. What characterization techniques are recommended for verifying the structure of this compound and its coupled products?

Methodological Answer: For the reagent itself, nuclear magnetic resonance (NMR) in deuterated THF can confirm the absence of decomposition (e.g., free pyridine signals). For coupled products, use -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity. Infrared (IR) spectroscopy can identify functional groups (e.g., C-Zn bonds at ~450 cm). Elemental analysis is critical for purity validation, especially when scaling reactions .

Advanced Research Questions

Q. How do substituents on aryl halides influence the efficiency of cross-coupling reactions with this compound?

Methodological Answer: Electron-withdrawing groups (EWGs) on aryl halides (e.g., NO₂, CN) enhance reaction rates due to increased electrophilicity at the coupling site, while electron-donating groups (EDGs) may require elevated temperatures (e.g., 60–80°C) or microwave assistance. Steric hindrance (e.g., ortho-substituted aryl halides) reduces yields; in such cases, switch to bulkier ligands like XPhos or use Ni catalysts. Systematic optimization via Design of Experiments (DoE) is recommended to balance steric and electronic effects .

Q. What strategies can mitigate low yields or side reactions when using this compound in sensitive substrates?

Methodological Answer:

- Byproduct Analysis: Use thin-layer chromatography (TLC) or LC-MS to identify homocoupling byproducts (e.g., bipyridines), which indicate oxidative side reactions. Additives like ZnCl₂ or CuI can suppress such pathways.

- Preactivation: Pre-treat aryl halides with Pd(0) catalysts to form oxidative adducts before adding the organozinc reagent.

- Solvent Optimization: Replace THF with less coordinating solvents (e.g., toluene) to enhance transmetallation efficiency.

- Temperature Control: Perform reactions at −20°C to minimize decomposition of thermally sensitive substrates .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel coupling systems?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity and activation barriers. Key parameters include:

- Natural Bond Orbital (NBO) Charges: To assess nucleophilicity at the zinc center.

- Frontier Molecular Orbital (FMO) Analysis: To evaluate HOMO-LUMO gaps between the organozinc reagent and electrophilic partners.

- Solvent Effects: Use the conductor-like polarizable continuum model (CPCM) to simulate THF’s coordinating behavior. Validate predictions with small-scale exploratory reactions .

Q. What are the stability limits of this compound under varying reaction conditions?

Methodological Answer:

- Thermal Stability: Decomposition initiates above 40°C, detected via gas evolution (e.g., H₂). Use differential scanning calorimetry (DSC) to determine safe temperature thresholds.

- Hydrolytic Sensitivity: Kinetic studies in THF/H₂O mixtures show rapid degradation at >1% H₂O. Pre-dry substrates with molecular sieves (3Å) or MgSO₄.

- Oxygen Sensitivity: Monitor via in-situ Raman spectroscopy; oxygen scavengers (e.g., triphenylphosphine) extend reagent lifetime .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.